N-(Diphenylmethylene)aminoacetonitrile
Overview
Description
N-(Diphenylmethylene)aminoacetonitrile is a chemical compound that has been studied in various contexts due to its potential role in chemical evolution and synthesis. It is known to participate in reactions that can lead to the formation of dipeptides and other nitrogen-rich compounds, which are of interest in the field of organic chemistry and materials science.
Synthesis Analysis
The synthesis of N-(Diphenylmethylene)aminoacetonitrile and related compounds has been explored through different methods. One approach involves the use of aminoacetonitrile as a precursor in the presence of a nickel catalyst to generate arylnitrile structures, which are fundamental in chemical synthesis . This method is environmentally friendly and provides an easy-to-use technique for the synthesis of arylnitriles from simple aromatic feedstocks.
Molecular Structure Analysis
The molecular structure of compounds derived from aminoacetonitrile has been thoroughly characterized using various analytical techniques. For instance, the reaction of aminoacetonitrile with cyanogen azide leads to the formation of an acetonitrile derivative of amino(tetrazole). Further reactions can produce compounds with N-methylene-C bridged tetrazole and amino-tetrazole moieties, which have been structurally characterized using IR, NMR, elemental analysis, and single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
Aminoacetonitrile can undergo various chemical reactions, including condensation with amino acids to form dipeptides, although the yields are generally low. The predominant reactions are hydrolysis and condensation to give amino and imino acids . Additionally, the reaction of diphenylmethylene with amines has been studied, revealing that the principal product, N-(diphenylmethyl)butylamine, is formed by the reaction of the primary amine with diphenylmethylene, followed by a rearrangement process .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from aminoacetonitrile have been investigated using differential scanning calorimetry (DSC) and other techniques. The heats of formation and detonation performances of energetic compounds based on tetrazole derivatives from aminoacetonitrile have been calculated, indicating their potential application in materials science . The decomposition of related diazo-compounds has also been examined to understand the kinetics and products formed during these reactions .
Scientific Research Applications
Synthesis of Heterocycles
DPMAA is employed in the synthesis of substituted 5-oxonitriles and 3,4-dihydro-2H-pyrrole-2-carbonitriles under aqueous conditions, highlighting its utility in constructing complex heterocyclic frameworks with potential in pharmaceutical development (Tasheva, Petrova, & Simova, 2007).
Enantioselective Reactions
In catalytic enantioselective reactions, DPMAA demonstrates its versatility by reacting with imines to produce chiral α,α-diaminonitriles, showcasing its importance in the synthesis of enantiomerically pure compounds, which is crucial for drug development and synthesis of biologically active molecules (Kondo et al., 2015).
Electrochemical Oxidation Studies
The compound's role extends to electrochemical studies, where its derivatives undergo selective bond cleavage, indicating its significance in understanding chemical reactivity and mechanism elucidation in organic synthesis (Golub & Becker, 2012).
Cyanation of Phenol Derivatives
A novel application in nickel-catalyzed cyanation of phenol derivatives with DPMAA as a cyanating agent showcases an environmentally friendly and efficient method for arylnitrile synthesis. This process highlights the compound's role in facilitating transformations that are crucial for the production of fine chemicals and pharmaceuticals (Takise, Itami, & Yamaguchi, 2016).
properties
IUPAC Name |
2-(benzhydrylideneamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJFRODHVSTIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346513 | |
Record name | N-(Diphenylmethylene)aminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylene)aminoacetonitrile | |
CAS RN |
70591-20-7 | |
Record name | [(Diphenylmethylene)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70591-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Diphenylmethylene)aminoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(diphenylmethylene)amino]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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